N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide is a chemical compound known for its selective binding affinity to dopamine D4 receptors. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-ethoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in the study of dopamine D4 receptors.
Biology: Investigated for its role in modulating neurotransmitter activity.
Medicine: Potential therapeutic agent for treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
The compound exerts its effects by selectively binding to dopamine D4 receptors. This binding modulates the activity of dopamine, a key neurotransmitter involved in mood regulation, cognition, and behavior. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopaminergic signaling.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide is unique due to its high selectivity and affinity for dopamine D4 receptors, making it a valuable tool in the study of dopaminergic systems and a promising candidate for therapeutic applications in neuropsychiatric disorders.
Properties
Molecular Formula |
C22H28ClN3O2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O2/c1-3-28-20-6-4-5-18(15-20)22(27)24-16-21(17-7-9-19(23)10-8-17)26-13-11-25(2)12-14-26/h4-10,15,21H,3,11-14,16H2,1-2H3,(H,24,27) |
InChI Key |
HEMPPTOBYXGURI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
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